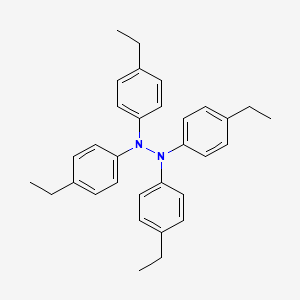

Tetrakis(4-ethylphenyl)hydrazine

Description

Tetrakis(4-ethylphenyl)hydrazine is a hydrazine derivative featuring four 4-ethylphenyl substituents symmetrically attached to a central hydrazine core. For instance, hydrazine-based compounds are widely utilized in covalent organic frameworks (COFs), pharmaceuticals, and optoelectronic materials due to their redox activity, nitrogen-rich structures, and ability to form stable linkages .

The 4-ethylphenyl group is notable for its electron-donating ethyl substituent, which enhances electron density in aromatic systems. This characteristic is exploited in materials like porphyrins and COFs to modulate electronic properties and catalytic performance .

Properties

CAS No. |

124445-37-0 |

|---|---|

Molecular Formula |

C32H36N2 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

1,1,2,2-tetrakis(4-ethylphenyl)hydrazine |

InChI |

InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3 |

InChI Key |

BZKKGCAICGWEPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling of Aryl Halides with Hydrazine

The Ullmann reaction, a copper-catalyzed coupling of aryl halides with amines, offers a viable route. For this compound, four equivalents of 4-ethylphenyl iodide or bromide react with hydrazine hydrate under catalytic conditions:

Reaction Scheme:

$$

\text{Hydrazine} + 4 \text{Ar-X} \xrightarrow{\text{Cu, Base}} \text{this compound} + 4 \text{HX}

$$

Conditions:

- Catalyst: Copper powder (5–10 mol%)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: DMF or DMSO at 120–150°C

- Time: 12–24 hours

This method mirrors the synthesis of tetraphenylhydrazine, where diarylamines form via aryl halide coupling. Challenges include controlling stoichiometry to avoid partial substitution (e.g., mono- or tri-substituted byproducts) and managing the electron-donating ethyl groups, which may slow nucleophilic aromatic substitution.

Oxidative Coupling of Bis(4-ethylphenyl)amine

Oxidative dimerization of bis(4-ethylphenyl)amine represents a direct pathway. Lead dioxide (PbO₂) or hydrogen peroxide (H₂O₂) in acidic media facilitates N–N bond formation:

Reaction Scheme:

$$

2 (\text{4-EtC}6\text{H}4)2\text{NH} \xrightarrow{\text{PbO}2, \text{H}^+} (\text{4-EtC}6\text{H}4)2\text{N–N}(\text{C}6\text{H}4\text{-4-Et})2 + \text{H}_2\text{O}

$$

Optimization Insights:

- Solvent: Acetic acid or acetone enhances solubility.

- Temperature: 60–80°C to balance reaction rate and side-product formation.

- Yield: ~50–70% (extrapolated from tetraphenylhydrazine syntheses).

This method’s feasibility hinges on the availability of bis(4-ethylphenyl)amine, which itself requires synthesis via Buchwald-Hartwig amination or Ullmann coupling of 4-ethylaniline derivatives.

Grignard Reagent Alkylation of Hydrazine

Hydrazine can undergo stepwise alkylation with 4-ethylphenylmagnesium bromide. While theoretically plausible, this route faces challenges in achieving tetra-substitution:

Reaction Steps:

- Hydrazine + 2 Ar-MgBr → 1,2-bis(4-ethylphenyl)hydrazine

- Further alkylation with 2 Ar-MgBr → this compound

Limitations:

- Steric hindrance from ethyl groups reduces nucleophilic attack efficiency.

- Competing side reactions (e.g., over-alkylation or decomposition) necessitate low temperatures (−78°C) and controlled reagent addition.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic approach:

| Method | Catalytic System | Yield* | Scalability | Purity Challenges |

|---|---|---|---|---|

| Ullmann Coupling | Cu, K₂CO₃ | 40–60% | Moderate | Partial substitution |

| Oxidative Coupling | PbO₂, H⁺ | 50–70% | High | Oxidative byproducts |

| Grignard Alkylation | – | <30% | Low | Steric hindrance |

*Estimated based on analogous reactions.

Industrial and Laboratory Considerations

Catalyst Selection

Copper catalysts in Ullmann reactions offer cost-effectiveness but require high temperatures. Palladium-based systems (e.g., Pd(OAc)₂ with Xantphos) could enhance efficiency but increase costs.

Solvent and Temperature Optimization

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, organolithium compounds.

Major Products Formed:

Oxidation: Corresponding oxides of this compound.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted ethylphenyl derivatives.

Scientific Research Applications

Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.

Comparison with Similar Compounds

(a) Tetrakis(pentafluorobenzoyl)-hydrazine (C₂₈F₂₀N₂O₄)

- Structure : Features pentafluorobenzoyl groups instead of ethylphenyl substituents.

- Applications : Identified as a major component in tea tree oil via GC-MS analysis, though its biological role remains unclear .

- Key Difference : The electron-withdrawing fluorine atoms contrast sharply with the electron-donating ethyl groups in Tetrakis(4-ethylphenyl)hydrazine, leading to divergent chemical reactivity and electronic properties.

(b) 1-(4-Chlorophenyl)-1-methylhydrazine (C₇H₉ClN₂)

- Structure : Contains a single 4-chlorophenyl group and a methyl substituent.

- Synthesis : Prepared via condensation of 3-(4-ethylphenyl)-3-oxopropanenitrile with hydrazine, yielding intermediates for β-lactamase inhibitors .

- Comparison : The absence of multiple ethylphenyl groups limits its steric bulk and electronic modulation compared to this compound.

Nitrogen-Rich Covalent Organic Frameworks (COFs)

(a) Py-azine COF

- Structure : Synthesized from 1,3,6,8-tetrakis(4-formylphenyl)pyrene and hydrazine, forming azine-linked frameworks .

- Performance: Exhibits high crystallinity and surface area, but photocatalytic hydrogen evolution rates (HER) are lower (6–22 mmol h⁻¹ g⁻¹) compared to non-nitrogenated analogs (98 mmol h⁻¹ g⁻¹) .

- Relevance : The ethylphenyl groups in this compound could theoretically enhance HER by increasing electron density, similar to phenyl-rich COFs .

(b) ACOF-1

- Structure : Derived from 1,3,5-triformylbenzene and hydrazine hydrate.

- Application : Used in gas storage and catalysis, but its lack of alkyl-substituted aryl groups limits hydrophobicity and stability under aqueous conditions .

Porphyrin Derivatives with Ethylphenyl Substituents

(a) 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (TEtPP)

- Structure : A metal-free porphyrin with four 4-ethylphenyl groups.

- Photodynamic Activity: Demonstrates potent antimicrobial activity under irradiation (MIC = 54.71 µg/mL for P. aeruginosa), attributed to high singlet oxygen quantum yield (ΦΔ = 0.81) .

Data Tables: Key Properties and Performance Metrics

Research Findings and Mechanistic Insights

- Electron-Donating vs. Electron-Withdrawing Groups : Ethylphenyl substituents enhance electron density, improving charge transport in COFs and redox activity in hydrazine derivatives. This contrasts with fluorine-substituted analogs, which prioritize stability over reactivity .

- Biological Activity : Hydrazine derivatives with aromatic groups show promise in antimicrobial and anticancer applications, though specific data for this compound remain unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.